4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
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Description
4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C25H28N4O5S and its molecular weight is 496.58. The purity is usually 95%.
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Biological Activity
The compound 4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide , with CAS Number 868675-97-2, is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Details
- Molecular Formula : C21H22N4O4S
- Molecular Weight : 458.6 g/mol
- Chemical Structure : The compound features a sulfonamide moiety linked to a benzamide core, with a tetrahydrofuran substituent and an oxadiazole ring which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds with sulfamoyl groups often exhibit significant antimicrobial properties. The sulfonamide class, including the target compound, is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. A study evaluating related tetrahydrofuran derivatives demonstrated moderate antibacterial activity against various Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
5c | S. aureus | 32 µg/mL |
5f | E. coli | 16 µg/mL |
5e | K. pneumoniae | 64 µg/mL |
Note: MIC values are comparative to standard antibiotics like ciprofloxacin.
Anti-inflammatory Activity
The tetrahydrofuran derivatives have also been associated with anti-inflammatory effects. Compounds featuring this moiety have shown promise in reducing inflammation in various models, potentially through the inhibition of pro-inflammatory cytokines .
Anticancer Potential
There is emerging evidence suggesting that compounds similar to the target molecule may possess anticancer properties. The oxadiazole ring is known for its bioactivity in cancer research, where it may induce apoptosis in cancer cells or inhibit tumor growth through various pathways .
The biological activities of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group competes with para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase and thus blocking folate synthesis in bacteria.
- Oxidative Stress Induction : Some derivatives have been shown to induce oxidative stress in cancer cells, leading to cell death.
- Cytokine Modulation : Anti-inflammatory effects may arise from the modulation of cytokine production, reducing inflammation markers in vivo.
Study on Antibacterial Efficacy
A study published in the Pakistan Journal of Chemistry evaluated several tetrahydrofuran derivatives for their antibacterial properties against common pathogens. The results indicated that compounds bearing the sulfamoyl group exhibited significant inhibition against strains such as Staphylococcus aureus and Escherichia coli, highlighting their potential as therapeutic agents .
Research on Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of related compounds showed that they could effectively reduce edema in animal models when administered at specific dosages. This suggests a pathway for developing new anti-inflammatory drugs based on the sulfamoyl structure .
Properties
IUPAC Name |
4-[methyl(oxolan-2-ylmethyl)sulfamoyl]-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5S/c1-29(16-21-7-4-14-33-21)35(31,32)22-12-10-18(11-13-22)23(30)26-25-28-27-24(34-25)20-9-8-17-5-2-3-6-19(17)15-20/h8-13,15,21H,2-7,14,16H2,1H3,(H,26,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBQWCXJXSOQFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(CCCC5)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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